molecular formula C12H16N2 B3180953 1-(6-methyl-1H-indol-3-yl)propan-2-amine CAS No. 4771-76-0

1-(6-methyl-1H-indol-3-yl)propan-2-amine

Cat. No. B3180953
CAS RN: 4771-76-0
M. Wt: 188.27
InChI Key: ZXBLNWCKQUBOJA-UHFFFAOYSA-N
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Description

The compound “1-(6-methyl-1H-indol-3-yl)propan-2-amine” belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The indole moiety is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents with inhibitory activity against influenza A . Another set of indole derivatives, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, showed potent antiviral activities against Coxsackie B4 virus .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities. For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .

Anticancer Activity

Indole derivatives have been found to possess anticancer properties. The indole nucleus has exhibited many important biological activities including anticancer .

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported for their molecular docking studies as anti-HIV-1 .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties. They have shown antimicrobial activities against various pathogens .

Antitubercular Activity

Indole derivatives have been used in the treatment of tuberculosis. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antioxidant Activity

Indole derivatives have shown antioxidant properties. They have been found to possess antioxidant activities .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes. They have been found to possess antidiabetic activities .

Future Directions

The future directions for the study of “1-(6-methyl-1H-indol-3-yl)propan-2-amine” and similar compounds could involve further exploration of their synthesis, chemical reactions, mechanism of action, and potential applications. Given the broad range of chemical and biological properties of similar compounds such as imidazole , there is potential for the development of new drugs .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific receptors that this compound targets.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a range of biological activities, as mentioned above.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the effects of this compound’s action would be diverse and dependent on the specific receptors it targets.

properties

IUPAC Name

1-(6-methyl-1H-indol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-3-4-11-10(6-9(2)13)7-14-12(11)5-8/h3-5,7,9,14H,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBLNWCKQUBOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methyl-1H-indol-3-yl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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